molecular formula Sm B1220927 Samarium-153 CAS No. 15766-00-4

Samarium-153

カタログ番号: B1220927
CAS番号: 15766-00-4
分子量: 152.92210 g/mol
InChIキー: KZUNJOHGWZRPMI-AKLPVKDBSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Samarium Sm-153 is a radioisotope of the element samarium, which is part of the lanthanide series. This radioisotope is primarily used in the field of nuclear medicine, particularly for the treatment of pain associated with bone metastases. Samarium Sm-153 decays by emitting both beta particles and gamma photons, making it useful for both therapeutic and diagnostic purposes .

準備方法

Synthetic Routes and Reaction Conditions: Samarium Sm-153 is produced by neutron irradiation of samarium-152 in a nuclear reactor. The process involves bombarding samarium-152 with neutrons, which converts it into samarium-153 . The reaction can be represented as:

152Sm+n153Sm^{152}Sm + n \rightarrow ^{153}Sm 152Sm+n→153Sm

Industrial Production Methods: In industrial settings, this compound is typically produced by irradiating samarium-152 oxide (Sm₂O₃) in a high-flux nuclear reactor. The irradiated material is then processed to extract the this compound . The production process ensures high purity and specific activity of the radioisotope, which is crucial for its medical applications .

化学反応の分析

反応の種類: サマリウム Sm-153は主にベータ崩壊を起こし、ベータ粒子とガンマ光子を出射します。 ベータ粒子は治療効果をもたらし、ガンマ光子はイメージングと診断の目的で使用されます .

一般的な試薬と条件: 放射性医薬品を調製する際には、サマリウム-153はしばしばエチレンジアミン四酢酸テトラメチレンホスホン酸 (EDTMP) と錯体化されます。 この錯体化は、骨組織、特に骨代謝の高い部位に対する親和性を高めます .

主要な生成物: サマリウム-153崩壊の主要な生成物は、安定同位体であるユウロピウム-153です。崩壊プロセスは次のように表すことができます。

153Sm153Eu+β+γ^{153}Sm \rightarrow ^{153}Eu + \beta^- + \gamma 153Sm→153Eu+β−+γ

4. 科学研究における用途

サマリウム Sm-153は、科学研究と医学の両方で幅広い用途を持っています。

科学的研究の応用

Production Methods

The production of Samarium-153 typically involves neutron bombardment of isotopically enriched Samarium-152. Recent advancements have focused on enhancing the specific activity of this compound through improved production techniques:

  • Neutron Irradiation : High specific activity this compound can be produced via neutron irradiation in reactors, such as the BR2 reactor at SCK CEN. This method has demonstrated an increase in specific activity to approximately 1.87 TBq/mg, which is essential for effective therapeutic applications .
  • Mass Separation Techniques : Combining neutron activation with mass separation techniques has proven effective in isolating high specific activity this compound. This process enhances the radionuclide's availability for radiolabeling and therapeutic use .

Pain Management

This compound is predominantly used for palliation in patients suffering from bone pain due to metastatic cancer. The compound is administered as a radiopharmaceutical complex, often with chelating agents such as ethylene diamine tetramethylene phosphonate (EDTMP). Clinical studies have shown that:

  • Efficacy : Pain relief was observed in approximately 65% of evaluable patients treated with this compound lexidronam, with relief lasting from 4 to 35 weeks .
  • Dosage Studies : Dose escalation studies indicate that single doses ranging from 0.5 to 2.0 mCi/kg can effectively target bone metastases while minimizing systemic toxicity .

Anti-Neoplastic Potential

Beyond pain relief, this compound has been investigated for its potential as an anti-cancer agent:

  • Tumor Targeting : The compound's ability to localize in metastatic bone lesions allows for targeted radiation therapy, which can potentially enhance treatment outcomes in various malignancies .
  • Safety Profile : Studies have demonstrated that repeat administrations of this compound can be performed without significantly increasing toxicity levels, making it a viable option for ongoing treatment .

Case Studies

Several case studies highlight the effectiveness and safety of this compound in clinical settings:

  • Clinical Trial on Pain Relief :
    • A study involving 34 patients treated with this compound resulted in pain relief for 22 individuals, demonstrating its efficacy in managing bone pain associated with metastases .
    • The median duration of pain relief was noted to be around 8 weeks.
  • Long-term Follow-Up :
    • A retrospective analysis of 139 patients treated with this compound revealed common adverse events such as acute lower extremity edema and transient neuropathy. Importantly, these effects were not correlated with external beam radiation therapy or chemotherapy administered post-treatment .
  • Comparative Studies :
    • Imaging studies comparing this compound with traditional bone scanning agents (such as technetium-99m) showed comparable uptake in bone lesions, confirming its diagnostic utility alongside therapeutic applications .

作用機序

サマリウム Sm-153は、骨転移部位など、骨代謝の高い部位を標的とします。 放射性同位体は骨組織に吸収され、そこでベータ粒子を出射して癌細胞を破壊し、疼痛を軽減します . 崩壊中に放出されるガンマ光子はイメージングを可能にし、治療的および診断的な二重機能を提供します .

類似の化合物:

サマリウム Sm-153のユニークさ: サマリウム Sm-153は、ベータ粒子とガンマ光子の両方を放出する二重放出のため、治療的および診断的の両方の用途に使用できるというユニークな特徴があります。 この二重機能は、核医学の分野で特に貴重な存在となっています .

類似化合物との比較

Uniqueness of Samarium Sm-153: Samarium Sm-153 is unique due to its dual emission of beta particles and gamma photons, allowing for both therapeutic and diagnostic applications. This dual functionality makes it particularly valuable in the field of nuclear medicine .

特性

CAS番号

15766-00-4

分子式

Sm

分子量

152.92210 g/mol

IUPAC名

samarium-153

InChI

InChI=1S/Sm/i1+3

InChIキー

KZUNJOHGWZRPMI-AKLPVKDBSA-N

SMILES

[Sm]

異性体SMILES

[153Sm]

正規SMILES

[Sm]

Key on ui other cas no.

15766-00-4

同義語

153Sm radioisotope
Samarium-153
Sm-153 radioisotope

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。